(R)-duloxetine - 116539-60-7

(R)-duloxetine

Catalog Number: EVT-344185
CAS Number: 116539-60-7
Molecular Formula: C18H19NOS
Molecular Weight: 297.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Duloxetine is the enantiomer of (S)-duloxetine, a medication commonly known as Cymbalta. While (S)-duloxetine is a widely studied antidepressant and neuropathic pain reliever, (R)-duloxetine has garnered interest for its potential as a novel analgesic agent. [] Despite being the less studied enantiomer, (R)-duloxetine has demonstrated significant analgesic effects in preclinical studies, prompting further research into its mechanism of action and potential therapeutic applications. []

Source and Classification

Duloxetine was first disclosed in U.S. Patent No. 4,956,388, with its hydrochloride salt detailed in subsequent patents such as U.S. Patent No. 5,362,886 . The compound's classification as a serotonin-norepinephrine reuptake inhibitor places it within a broader category of antidepressants that modulate neurotransmitter levels to alleviate symptoms of depression and anxiety.

Synthesis Analysis

The synthesis of (R)-duloxetine involves several methods, with notable advancements in enantioselectivity and yield optimization over the years. A recent approach emphasizes the use of thiophene derivatives as key precursors.

Key Methods

  1. Asymmetric Transfer Hydrogenation: One effective method employs mesitylene-RuTsDpen as a catalyst for single-step asymmetric transfer hydrogenation, yielding high enantiomeric purity .
  2. Chemoenzymatic Synthesis: Another method utilizes carbonyl reductase from Rhodosporidium toruloides, achieving dynamic kinetic resolution to obtain enantiomerically pure (R)-duloxetine .
  3. Retrosynthetic Analysis: This analysis indicates that the thiophene ring is crucial for synthesizing (S)-duloxetine, which can be converted to (R)-duloxetine through various synthetic pathways .

Technical Parameters

  • The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type to maximize yield and purity.
  • Crystallization processes are also optimized using solvents like methanol and ethanol to achieve high chiral purity .
Molecular Structure Analysis

(R)-duloxetine has a complex molecular structure characterized by its naphthalene and thiophene moieties. The molecular formula is C18H19NC_{18}H_{19}N with a molecular weight of approximately 265.35 g/mol.

Structural Features

  • The compound features a naphthyl group attached to a propanamine backbone.
  • The stereochemistry at the chiral center is critical for its pharmacological activity; hence the (R) configuration is emphasized in synthetic routes.

Relevant Data

  • The crystal structure of duloxetine hydrochloride has been analyzed using techniques like X-ray diffraction, revealing insights into its conformation and intermolecular interactions .
Chemical Reactions Analysis

(R)-duloxetine participates in various chemical reactions that are crucial for its synthesis and modification:

  1. Reduction Reactions: Key to synthesizing (R)-duloxetine from precursors involves reduction steps that convert carbonyl compounds into alcohols.
  2. Aldol Reactions: These reactions are employed to form the carbon skeleton necessary for the synthesis of the compound.
  3. Dynamic Kinetic Resolution: This process allows for the selective formation of one enantiomer over another, enhancing the efficiency of obtaining (R)-duloxetine from racemic mixtures .

Technical Details

  • Reaction conditions such as pH, temperature, and time are optimized to ensure high yields and selectivity.
  • Catalysts play a significant role in facilitating these reactions while minimizing by-products.
Mechanism of Action

The mechanism of action of (R)-duloxetine involves the inhibition of serotonin and norepinephrine reuptake at synaptic clefts, leading to increased levels of these neurotransmitters in the brain.

Detailed Mechanism

  • By blocking the reuptake transporters for serotonin (SERT) and norepinephrine (NET), duloxetine enhances neurotransmitter availability.
  • This modulation positively influences mood regulation and pain perception pathways, making it effective for both depression and pain management.

Relevant Data

  • Clinical studies have shown that duloxetine effectively increases serotonin and norepinephrine levels within hours of administration, contributing to its therapeutic effects.
Physical and Chemical Properties Analysis

(R)-duloxetine exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Melting Point: Approximately 100–102 °C.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant Analyses

  • Differential scanning calorimetry has been used to study thermal properties, indicating stability up to certain temperatures before decomposition occurs .
  • Infrared spectroscopy provides insights into functional groups present within the molecule, confirming structural integrity during synthesis processes .
Applications

(R)-duloxetine has significant applications in both clinical settings and research:

  1. Clinical Applications:
    • Treatment of major depressive disorder.
    • Management of generalized anxiety disorder.
    • Alleviation of chronic pain conditions such as diabetic neuropathy and fibromyalgia.
  2. Research Applications:
    • Investigated for potential uses in other psychiatric disorders due to its dual-action mechanism.
    • Studied for its pharmacokinetic properties to optimize dosing regimens.
Introduction to (R)-Duloxetine: Stereochemistry and Pharmacological Relevance

Structural Characterization of (R)-Duloxetine

The molecular structure of (R)-duloxetine ((R)-(−)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine hydrochloride) features a chiral center at the carbon atom connecting the naphthalene, thiophene, and propanamine groups. X-ray crystallographic analyses of racemic duloxetine hydrochloride reveal significant conformational differences between enantiomers, particularly in side-chain orientation. In the racemic crystal form (space group Pna21), the (R)-enantiomer adopts a gauche conformation with a C-C torsion angle of 64.5(3)°, contrasting sharply with the antiperiplanar conformation (torsion angle ≈168°) observed in the (S)-enantiomer crystal lattice. This bent side-chain configuration alters molecular packing, resulting in a hydrophobic encapsulation motif around the ionic hydrophilic domain rather than the layered hydrophobic/hydrophilic segregation seen in (S)-duloxetine crystals [1].

Table 1: Conformational Parameters of Duloxetine Enantiomers in Crystalline State

Parameter(R)-Duloxetine(S)-Duloxetine
C-C Torsion Angle64.5(3)°168.0(3)°
Side-Chain GeometryBent (gauche)Extended (anti)
Crystal PackingHydrophobic shell encapsulationSegregated hydrophobic/hydrophilic layers
N–H⋯Cl⁻ Bond Length3.127(2) Å3.106(2) Å

Protein binding studies demonstrate enantioselective interactions with human serum albumin (HSA). (R)-Duloxetine binds preferentially to Site II (subdomain IIIA) of HSA, with binding constants (Ka) of 1.75 × 10³ L/mol at physiological pH (7.4). Under alkaline conditions (pH 8.5), which induce the N→B transition in HSA, binding affinity increases to 3.74 × 10³ L/mol, indicating conformational sensitivity. This contrasts with the (S)-enantiomer, which exhibits a 1.3-fold higher affinity under identical conditions. Synchronous fluorescence spectroscopy confirms that (R)-duloxetine induces a blue shift in tryptophan emission (Δλ = 60 nm), indicating a more hydrophobic microenvironment around Trp-214 upon binding [6].

Analytical separation of enantiomers necessitates specialized chiral methodologies. Capillary electrophoresis (CE) with sulfated cyclodextrins (e.g., sulfated-β-CD) achieves baseline resolution (Rs > 2.0) within 10 minutes. Mass spectrometry detection coupled with CE enables sensitive quantification of (R)-duloxetine as a chiral impurity in (S)-duloxetine formulations, with a detection limit of 0.02%—meeting International Council for Harmonisation (ICH) guidelines for enantiomeric impurity control [10].

Chiral Significance in Serotonin-Norepinephrine Reuptake Inhibition

The therapeutic activity of duloxetine primarily resides in its inhibition of serotonin (SERT) and norepinephrine transporters (NET). Enantioselective assays reveal the (S)-enantiomer possesses markedly higher affinity for both transporters:

Table 2: Inhibition Constants (Ki) of Duloxetine Enantiomers at Human Monoamine Transporters

Transporter(S)-Duloxetine Ki (nM)(R)-Duloxetine Ki (nM)Selectivity Ratio (S/R)
SERT0.8 ± 0.242.5 ± 6.3≈53-fold
NET7.5 ± 1.1338.0 ± 45.6≈45-fold

The (S)-enantiomer exhibits a 10-fold selectivity for SERT over NET inhibition (SERT/NET Ki ratio = 9.4), while the (R)-enantiomer shows no significant selectivity (SERT/NET Ki ratio = 7.9). Functional uptake inhibition assays in COS-1 cells expressing human SERT confirm this disparity, with (S)-duloxetine demonstrating 40-fold greater potency (IC50 = 0.73 nM) compared to the (R)-enantiomer (IC50 = 29.4 nM) [4] [8].

Unlike R-citalopram—which acts as an allosteric modulator antagonizing SERT binding by its S-enantiomer—(R)-duloxetine lacks significant allosteric activity. Dissociation kinetic studies using [³H]-(S)-citalopram-bound SERT show R-citalopram decelerates dissociation (t½ = 59 min vs. 20 min control), indicating stabilization. In contrast, (R)-duloxetine exhibits weak dissociation effects (t½ = 44 min), suggesting minimal interference with (S)-duloxetine binding at therapeutic concentrations. This absence of negative allosterism distinguishes (R)-duloxetine from other antidepressant enantiomers that may impede therapeutic activity [4].

Comparative Pharmacodynamic Profiles of (R)- and (S)-Enantiomers

The diminished transporter affinity of (R)-duloxetine translates to reduced in vivo activity. In rodent models of depression, (S)-duloxetine (10 mg/kg) significantly reduces immobility time in the forced swim test by 62%, whereas the (R)-enantiomer at equivalent doses shows only 28% reduction. Microdialysis studies further reveal stark differences in neurotransmitter elevation: (S)-duloxetine administration increases prefrontal cortex serotonin and norepinephrine by 250% and 310%, respectively, while (R)-duloxetine elevates these neurotransmitters by ≤40%, corroborating its weak reuptake inhibition [4] [8].

Table 3: In Vivo Pharmacodynamic Comparison of Duloxetine Enantiomers

Parameter(S)-Duloxetine(R)-Duloxetine
Forced Swim Test Efficacy62% reduction28% reduction
5-HT Increase (Prefrontal Cortex)250%35%
NE Increase (Prefrontal Cortex)310%40%
Receptor Affinity (Muscarinic, α2, etc.)NegligibleNegligible

Both enantiomers share a lack of affinity for non-target receptors (muscarinic, histaminergic, dopaminergic, adrenergic α2), indicating that off-target effects are unlikely to differ significantly. However, the functional inhibition of pain pathways diverges enantioselectively. In neuropathic pain models, (S)-duloxetine reverses hyperalgesia by enhancing descending inhibitory pathways via spinal 5-HT1A and α2-adrenergic receptors. The (R)-enantiomer shows only 20–30% efficacy at identical doses, consistent with its weaker potentiation of monoaminergic neurotransmission [2] [5].

Pharmacokinetic interactions also exhibit enantioselectivity. Cytochrome P450 1A2 metabolism favors (S)-duloxetine clearance, resulting in a 1.3-fold higher plasma exposure of the (R)-enantiomer after racemic administration. This differential clearance necessitates enantiomer-specific monitoring in pharmaceutical quality control to ensure (R)-duloxetine remains below 0.1% in (S)-duloxetine formulations—a threshold achievable via chiral CE-MS methods [6] [10].

Properties

CAS Number

116539-60-7

Product Name

(R)-duloxetine

IUPAC Name

(3R)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m1/s1

InChI Key

ZEUITGRIYCTCEM-QGZVFWFLSA-N

SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Isomeric SMILES

CNCC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.